N-{4-[1-acetyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}acetamide
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Overview
Description
N-{4-[1-acetyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}acetamide is a complex organic compound that features a pyrazole ring substituted with a thiophene group and an acetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[1-acetyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}acetamide typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide with phenacyl bromide in boiling ethanol using triethylamine as a catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-{4-[1-acetyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug development.
Medicine: Its potential pharmacological properties could be explored for therapeutic applications.
Industry: The compound could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-{4-[1-acetyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}acetamide is not well-documented. its structure suggests that it could interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or π-π stacking.
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds like suprofen and articaine, which contain thiophene rings, exhibit various pharmacological properties.
Pyrazole derivatives: Compounds with pyrazole rings are known for their anti-inflammatory and analgesic activities.
Uniqueness
N-{4-[1-acetyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}acetamide is unique due to the combination of its pyrazole and thiophene moieties, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
N-[4-(2-acetyl-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c1-11(21)18-14-7-5-13(6-8-14)15-10-16(17-4-3-9-23-17)20(19-15)12(2)22/h3-9,16H,10H2,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWIFXDDQKYUBCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CS3)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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